molecular formula C12H9ClF2O3S B1423561 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride CAS No. 1184189-21-6

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

Cat. No. B1423561
M. Wt: 306.71 g/mol
InChI Key: ALAUBQGSEIFBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride (DFENSC) is an organosulfur compound used in organic synthesis. It is a versatile reagent used in a variety of reactions, such as nucleophilic substitution, alkylation, and condensation reactions. DFENSC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of peptides, peptidomimetics, and other biomolecules.

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamide Compounds Synthesis : A study by Sarojini et al. (2012) focused on synthesizing sulfonamide compounds from reactions involving sulfonyl chlorides and amines. One such compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was synthesized and characterized using various techniques, including FTIR, NMR, and X-ray diffraction. This process mirrors the potential synthesis pathways for compounds like 4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride and highlights the utility of DFT studies for understanding molecular geometry and electronic properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Nucleophilic Substitution Reactions

  • Nucleophilic Substitution of Disulfonyl Chloride Compounds : Research on nucleophilic substitution reactions involving naphthalene disulfonyl chlorides with anilines and pyridines has been conducted to understand the reactivity of such compounds. This study provides insights into the chemical behavior of sulfonyl chlorides in the presence of nucleophiles, which is relevant for compounds like the one of interest (Sung et al., 1990).

Biological Activity

  • Antihyperglycemic Activity of Sulfonamide Derivatives : A study on the synthesis and evaluation of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones for antihyperglycemic activity illustrates the potential of naphthalene sulfonamide derivatives in medical research. This work shows the role of sulfonamide groups attached to naphthalene rings in eliciting biological responses, relevant to understanding the biological activities of structurally related compounds (Zask et al., 1990).

properties

IUPAC Name

4-(2,2-difluoroethoxy)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2O3S/c13-19(16,17)11-6-5-10(18-7-12(14)15)8-3-1-2-4-9(8)11/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUBQGSEIFBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)Cl)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoroethoxy)naphthalene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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